molecular formula C10H7N3S B2957582 6-Phenylimidazo[2,1-b][1,3,4]thiadiazole CAS No. 25752-18-5

6-Phenylimidazo[2,1-b][1,3,4]thiadiazole

Cat. No. B2957582
CAS RN: 25752-18-5
M. Wt: 201.25
InChI Key: GFPSTSCYNCOYTN-UHFFFAOYSA-N
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Description

6-Phenylimidazo[2,1-b][1,3,4]thiadiazole is a chemical compound with the molecular formula C10H7N3S . It has an average mass of 201.248 Da and a monoisotopic mass of 201.036072 Da .


Synthesis Analysis

Several methods have been reported for the synthesis of 6-Phenylimidazo[2,1-b][1,3,4]thiadiazole derivatives. For instance, one method involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another method involves the synthesis of 2-cyclopropyl-5-(5-(6-methylpyridin-2-yl)-2-substituted-1H-imidazol-4-yl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazoles .


Molecular Structure Analysis

The molecular structure of 6-Phenylimidazo[2,1-b][1,3,4]thiadiazole includes 3 hydrogen bond acceptors, no hydrogen bond donors, and 1 freely rotating bond . The compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 58.9±0.5 cm3, and a polarizability of 23.3±0.5 10-24 cm3 .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Phenylimidazo[2,1-b][1,3,4]thiadiazole are not detailed in the search results, it’s worth noting that imidazo[2,1-b][1,3,4]thiadiazole derivatives have been synthesized and screened for various biological activities .


Physical And Chemical Properties Analysis

6-Phenylimidazo[2,1-b][1,3,4]thiadiazole has a density of 1.4±0.1 g/cm3, a molar refractivity of 58.9±0.5 cm3, and a polarizability of 23.3±0.5 10-24 cm3 . It also has a polar surface area of 58 Å2, a surface tension of 61.2±7.0 dyne/cm, and a molar volume of 142.7±7.0 cm3 .

Future Directions

Further studies are suggested to increase the library of imidazo[2,1-b][1,3,4]thiadiazole derivatives for a deeper understanding of the relationship between the biological activity of the compounds and their structures in the development of new antitumor compounds against pancreatic diseases .

properties

IUPAC Name

6-phenylimidazo[2,1-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S/c1-2-4-8(5-3-1)9-6-13-10(12-9)14-7-11-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPSTSCYNCOYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenylimidazo[2,1-b][1,3,4]thiadiazole

Synthesis routes and methods

Procedure details

10.1 g. of 2-amino-1,3,4-thiadiazole are dissolved in 160 ml. of ethanol, 19.9 g. of α-bromoacetophenone is added and the solution is heated and stirred at reflux for 1 hour. After cooling, the solid is filtered off and dissolved in 750 ml. of water and 40 ml. of 48% hydrobromic acid. This solution is heated at reflux for 1 hour, neutralized by addition of solid ammonium acetate and refluxed 1/2 hour longer. After cooling, the product is collected on a filter, washed with water and dried. The yield of product is 13 g. melting at 127°-130° C. It has the formula: ##STR15##
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Q & A

Q1: What is the basic structure of 6-Phenylimidazo[2,1-b][1,3,4]thiadiazole?

A1: 6-Phenylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound featuring a fused ring system. It consists of an imidazole ring fused with a 1,3,4-thiadiazole ring, with a phenyl ring attached to the 6th position of the imidazothiadiazole core.

Q2: What are some of the reported biological activities of 6-Phenylimidazo[2,1-b][1,3,4]thiadiazole derivatives?

A2: Studies have explored the potential of 6-Phenylimidazo[2,1-b][1,3,4]thiadiazole derivatives for various biological applications. For instance, several derivatives have demonstrated anticancer activity against different cancer cell lines, including leukemia [], renal cancer [], and non-small cell lung cancer []. Additionally, some derivatives exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains [, ]. One study highlighted the diuretic activity of (E)-2-Methyl-6-phenylimidazo[2,1-b]-1,3,4-thiadiazole-5-carboxaldehyde dimethylaminoacetohydrazone, surpassing the effects of standard diuretics like hydrochlorothiazide and furosemide [].

Q3: How do structural modifications on the 6-Phenylimidazo[2,1-b][1,3,4]thiadiazole scaffold influence its biological activity?

A3: Research suggests that the type and position of substituents on the 6-Phenylimidazo[2,1-b][1,3,4]thiadiazole core significantly impact its biological activity. For example, introducing a chlorine atom at the 4-position of the phenyl ring enhances activity against leukemia cell lines, while a hydroxyl group at the 2-position shows promising results against renal cancer cell lines []. Similarly, incorporating specific substituents like cyclopropyl, 6-methylpyridine, and various alkoxy or polycyclic moieties can significantly enhance antibacterial activity [, ]. These findings highlight the importance of structure-activity relationship (SAR) studies in optimizing the biological activity of these compounds.

Q4: What are the common synthetic approaches for preparing 6-Phenylimidazo[2,1-b][1,3,4]thiadiazole derivatives?

A4: Researchers employ various synthetic strategies to access diverse 6-Phenylimidazo[2,1-b][1,3,4]thiadiazole derivatives. One common approach involves reacting 2-bromo-5-amino-1,3,4-thiadiazole with α-bromoacetophenone, leading to the formation of 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, a key intermediate []. This intermediate can be further functionalized through various reactions, including nucleophilic substitution with sodium phenylthiolate to introduce a phenylthio group at the 2-position []. The Mannich reaction also enables the introduction of alkyl/heterylamine substituents at the 5th position of the imidazole ring []. Furthermore, researchers have developed new methods for introducing thio substituents at the 2-position, contributing to the synthesis of diverse derivatives [].

Q5: What spectroscopic techniques are employed for the structural characterization of 6-Phenylimidazo[2,1-b][1,3,4]thiadiazole derivatives?

A5: Spectroscopic techniques are crucial for characterizing the structure of 6-Phenylimidazo[2,1-b][1,3,4]thiadiazole derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides valuable information about the compound's structure and the environment of its hydrogen and carbon atoms. Infrared (IR) spectroscopy helps identify functional groups present in the molecule based on their characteristic absorption bands []. Furthermore, researchers utilize High-Resolution Mass Spectrometry (HRMS) to determine the precise molecular weight and confirm the molecular formula of the synthesized compounds [].

Q6: What is known about the crystal structure of 6-Phenylimidazo[2,1-b][1,3,4]thiadiazole derivatives?

A6: X-ray crystallography studies have provided insights into the three-dimensional arrangement of 6-Phenylimidazo[2,1-b][1,3,4]thiadiazole derivatives in their solid state. For instance, in 2-Isobutyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, the fused-ring system adopts a nearly planar conformation []. This planarity is also observed in 2-bromo-6-phenylimidazo[2,1-b][1,3,4]-thiadiazole, with minimal torsion angles between the benzene ring and the heterocyclic system []. Understanding the crystal structure offers valuable information regarding molecular packing, intermolecular interactions, and potential implications for biological activity.

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